![molecular formula C14H17NO3 B4181191 N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide](/img/structure/B4181191.png)
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide
Vue d'ensemble
Description
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide, also known as MDMA, is a psychoactive drug that is commonly known as ecstasy. MDMA is a synthetic drug that is chemically similar to both stimulants and hallucinogens. MDMA has been used recreationally for its euphoric and empathogenic effects, but it also has potential therapeutic applications.
Mécanisme D'action
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide also affects the activity of certain receptors in the brain, including the 5-HT2A receptor. The increase in neurotransmitter levels and receptor activity leads to the drug's psychoactive effects.
Biochemical and Physiological Effects:
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. The drug also causes the release of hormones such as oxytocin and vasopressin, which are associated with social bonding and trust. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide also increases the levels of cortisol, a stress hormone, which can have negative effects on the body.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has several advantages as a research tool, including its ability to enhance empathy and social bonding. However, the drug also has several limitations, including its potential for abuse and neurotoxicity. Researchers must take precautions to ensure the safety of study participants and to minimize the risk of negative side effects.
Orientations Futures
There are several potential future directions for research on N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide. One area of focus is on the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide in the treatment of PTSD and other mental health conditions. Researchers are also exploring the use of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide in combination with other psychotherapeutic interventions. Additionally, there is interest in developing safer and more effective versions of N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide that can be used therapeutically without the risk of negative side effects.
Applications De Recherche Scientifique
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD). N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has been shown to increase empathy and reduce fear in individuals with PTSD, making it a promising treatment option. N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide has also been studied for its potential use in couples therapy and for its ability to enhance psychotherapy.
Propriétés
IUPAC Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9(15-14(16)10-3-2-4-10)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10H,2-4,8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQJBHHRFDUYORI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(1,3-benzodioxol-5-yl)ethyl]cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,6-dimethyl-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B4181108.png)
![3-chloro-N-[4-ethyl-5-methyl-3-(4-morpholinylcarbonyl)-2-thienyl]-1-benzothiophene-2-carboxamide](/img/structure/B4181128.png)
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4181130.png)
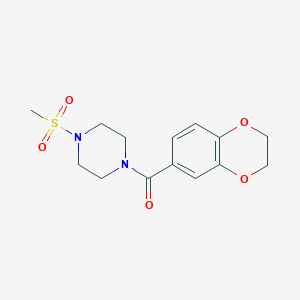
![N-[2-(methylthio)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4181148.png)
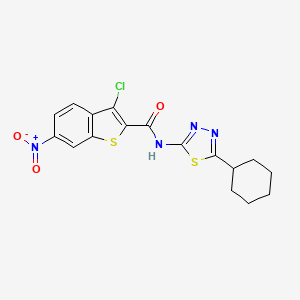
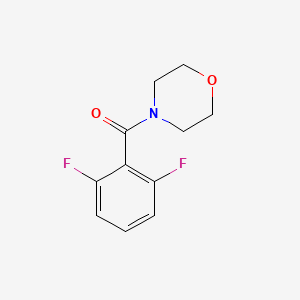
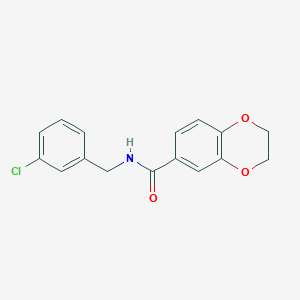
![4-methoxy-3-nitro-N-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4181183.png)
![1-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-4-(2-pyridinyl)piperazine](/img/structure/B4181190.png)
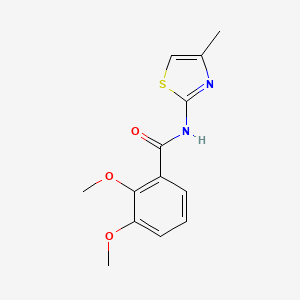

![methyl [3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]carbamate](/img/structure/B4181213.png)
![2-{[2-(2-isopropyl-5-methylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B4181226.png)